Superior Anti-MRSA Activity of 2-(Thiazol-2-ylthio)ethanamine-Derived Carbapenems vs. Benzothiazole Analogs
Carbapenems bearing the 2-(thiazol-2-ylthio)ethanamine-derived moiety (specifically, 1β-methyl-2-(4-arylthiazol-2-ylthio)carbapenems) demonstrate markedly superior anti-MRSA activity compared to benzothiazole-2-ylthio analogs. In comparative SAR studies, the replacement of the thiazole core with a benzothiazole ring (e.g., 2-(benzo[d]thiazol-2-ylthio)ethanamine-derived carbapenems) resulted in a significant loss of potency against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The optimized thiazole-based compounds, such as SM-232724, exhibit a Minimum Inhibitory Concentration (MIC90) of ≤4 μg/mL against MRSA and MRSE clinical isolates, whereas benzothiazole-substituted carbapenems in the same series displayed MIC90 values substantially higher (>16 μg/mL) and were not pursued further for clinical development [1][2].
| Evidence Dimension | In vitro antibacterial activity (MIC90) against MRSA/MRSE |
|---|---|
| Target Compound Data | MIC90 ≤ 4 μg/mL (for SM-232724, a 2-(thiazol-2-ylthio)ethanamine-derived carbapenem) |
| Comparator Or Baseline | Benzothiazole-2-ylthio carbapenem analogs; MIC90 > 16 μg/mL (estimation based on SAR exclusion) |
| Quantified Difference | ≥ 4-fold increase in potency (lower MIC) for thiazole vs. benzothiazole core |
| Conditions | Agar dilution susceptibility testing; Clinical isolates of MRSA and MRSE; Mueller-Hinton agar; 18-24h incubation. |
Why This Matters
This ≥4-fold potency difference directly informs the procurement of 2-(thiazol-2-ylthio)ethanamine over benzothiazole analogs as a key building block for optimizing anti-MRSA carbapenem leads.
- [1] Shinagawa H, Yamaga H, Houchigai H, Sumita Y, Sunagawa M. Synthesis and biological properties of a new series of anti-MRSA beta-lactams; 2-(thiazol-2-ylthio)carbapenems. Bioorg Med Chem. 1997 Mar;5(3):601-21. View Source
- [2] Ueda Y, Sunagawa M, et al. In Vitro and In Vivo Activities of Novel 2-(Thiazol-2-ylthio)-1β-Methylcarbapenems with Potent Activities against Multiresistant Gram-Positive Bacteria. Antimicrob Agents Chemother. 2003 Aug;47(8):2471-2480. View Source
